NOX2 Inhibition: Stimulation-Dependent Potency Shift
Brachyside heptaacetate (tested as Brachynoside heptaacetate) inhibits human NOX2 with an IC50 of 30 nM when ROS generation is stimulated by lithium dodecyl sulphate (LiDS) in COS-22 cells [1]. In contrast, when the same cells are stimulated with phorbol 12-myristate 13-acetate (PMA), the IC50 shifts to 20,000 nM [1]. This 667-fold difference demonstrates that the compound's inhibitory activity is highly context-dependent and sensitive to the mechanism of NOX2 activation.
| Evidence Dimension | IC50 for NOX2 inhibition |
|---|---|
| Target Compound Data | 30 nM (LiDS-stimulated) |
| Comparator Or Baseline | 20,000 nM (PMA-stimulated) |
| Quantified Difference | 667-fold |
| Conditions | Full-length human NOX2 transfected in COS-22 cells; ROS generation stimulated by lithium dodecyl sulphate (LiDS) or phorbol 12-myristate 13-acetate (PMA) |
Why This Matters
This assay-specific potency profile is critical for researchers studying NOX2 biology; use of an alternative compound without this characterization could lead to misinterpretation of results in different stimulation paradigms.
- [1] BindingDB. BDBM50497271 CHEMBL3347550. View Source
